molecular formula C19H14N2O B7594600 1-(Quinolin-8-ylmethyl)quinolin-2-one

1-(Quinolin-8-ylmethyl)quinolin-2-one

Cat. No.: B7594600
M. Wt: 286.3 g/mol
InChI Key: KIBNVWRBUQQMCK-UHFFFAOYSA-N
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Description

1-(Quinolin-8-ylmethyl)quinolin-2-one is a synthetic organic compound featuring a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. While the specific biological data for this exact molecule is not fully established in the public domain, compounds based on the quinoline structure are extensively investigated for their potential in drug discovery and chemical biology. Quinoline derivatives are recognized for their ability to interact with various enzymatic targets. Related compounds have demonstrated significant research value as inhibitors of protein kinases and mutant isocitrate dehydrogenase (IDH) enzymes , which are relevant pathways in oncology research for controlling tumor cell proliferation . The structural motif of fusing two nitrogen-containing heterocycles suggests potential for this compound to serve as a key intermediate in organic synthesis or as a pharmacologically active scaffold. Researchers can utilize this chemical as a building block for the development of novel bioactive molecules or as a probe for studying enzyme mechanisms. The product is provided with guaranteed high purity and is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(quinolin-8-ylmethyl)quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-18-11-10-14-5-1-2-9-17(14)21(18)13-16-7-3-6-15-8-4-12-20-19(15)16/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBNVWRBUQQMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs and Their Features:

Compound Name Substituents/Modifications Structural Highlights Reference
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one 2-Cl, 8-Me on quinoline; pyridinone linkage Dihedral angle of 84.3° between quinoline and pyridinone rings; strong C–H···O hydrogen bonding in crystal lattice
4-Chloro-8-methylquinolin-2(1H)-one 4-Cl, 8-Me on quinoline Reactive 4-Cl group allows nucleophilic substitutions (e.g., with hydrazine, azide) to form bioactive derivatives
1-((8-Hydroxyquinolin-5-yl)methyl)-6-alkylquinoxalin-2(1H)-one 8-OH, 5-CH2-quinoxaline Hydroxy group enhances solubility; used as a corrosion inhibitor for mild steel in HCl
1-Methylquinolin-2(1H)-one 1-Me on quinoline Simpler analog; used as a reference for studying substituent effects on reactivity
  • Electron-withdrawing groups (e.g., 4-Cl in ) increase electrophilicity at the 4-position, enabling nucleophilic substitutions. The target compound lacks such reactive sites but may exhibit π-π stacking via its aromatic substituents.

Physicochemical Properties

  • Hydrogen Bonding : Analogs like and exhibit C–H···O and N–H···O bonds critical for crystal stability and solubility. The target compound’s lack of polar substituents (e.g., OH, NH) may reduce aqueous solubility compared to hydroxy-substituted derivatives .

Key Research Findings and Gaps

  • Strengths :
    • Structural diversity in analogs (e.g., halogenation, hydroxy groups) enables tailored applications in drug design and materials .
    • Intermolecular interactions (hydrogen bonds, π-stacking) are critical for both crystallinity and biological activity .
  • Limitations: No direct data on the target compound’s synthesis, stability, or toxicity. Limited studies on substituent effects at the 8-position compared to the well-studied 4-position .

Q & A

Q. What are the common synthetic routes for 1-(quinolin-8-ylmethyl)quinolin-2-one derivatives?

Synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Fluorination or functionalization of a quinoline precursor (e.g., using acetic anhydride and sodium acetate under reflux conditions) .
  • Step 2 : Introduction of substituents via alkylation or nucleophilic substitution. For example, alkylation with chloroacetone in the presence of AlCl₃ yields derivatives with high regioselectivity (up to 80% yield) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.

Q. What spectroscopic techniques are employed for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding interactions (e.g., downfield shifts for carbonyl groups) .
  • IR Spectroscopy : Identifies functional groups like C=O (stretching ~1650–1700 cm⁻¹) and N–H bonds .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. How is X-ray crystallography applied to quinolin-2-one derivatives?

Single-crystal X-ray diffraction, refined using software like SHELXL , resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding networks in 4-hydroxyquinolin-2-ones are critical for understanding packing efficiency and stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of 1-(quinolin-8-ylmethyl)quinolin-2-one derivatives?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
  • Catalyst Use : AlCl₃ or Pd-based catalysts enhance alkylation efficiency .
  • Temperature Control : Reflux conditions (80–120°C) balance reaction speed and side-product formation .

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
Solvent (Alkylation)Chlorobenzene67% → 80%
Catalyst (Ullmann)CuI/Phenanthroline50% → 75%

Q. How do structural modifications influence the anticancer activity of quinolin-2-one derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -NO₂) enhance DNA intercalation, as seen in Hop-62 lung cancer cell line studies (IC₅₀ = 12 µM for compound VIIa) .
  • Hybrid Scaffolds : Coupling with azetidin-2-one improves BBB permeability and glioblastoma targeting .

Q. What methodologies resolve contradictions in reported biological activities?

  • Comparative Assays : Test derivatives across multiple cell lines (e.g., Hop-62 vs. glioblastoma) to identify structure-activity relationships (SAR) .
  • Dose-Response Analysis : Use IC₅₀ values to differentiate potency from cytotoxicity .

Q. Table 2. Biological Activity Comparison

CompoundCell LineActivity (IC₅₀)Reference
VIIaHop-62 (Lung)12 µM
AzetidinylGlioblastoma8 µM

Q. How is computational modeling used in quinolin-2-one research?

  • Molecular Docking : Software like AutoDock predicts binding affinities to targets (e.g., DNA topoisomerases) .
  • ADMET Profiling : Tools like SwissADME assess bioavailability and toxicity risks early in drug design .

Q. What are the challenges in crystallizing quinolin-2-one derivatives, and how are they addressed?

  • Polymorphism : Slow evaporation from ethanol or DMSO yields stable monoclinic crystals .
  • Data Refinement : SHELXL resolves disorder in flexible side chains via iterative least-squares methods .

Methodological Considerations

Q. How to analyze regioselectivity in alkylation reactions?

  • NMR Tracking : Monitor reaction progress via ¹H NMR peak shifts (e.g., disappearance of starting material protons) .
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace substituent incorporation .

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) .
  • Flow Chemistry : Continuous reactors minimize intermediate degradation .

Data Interpretation and Reporting

Q. How to validate purity and stability of synthesized derivatives?

  • HPLC-MS : Quantify impurities (<0.5%) and detect hydrolytic degradation under accelerated conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for most derivatives) .

Q. What statistical approaches are used in SAR studies?

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Cluster Analysis : Group derivatives by functional group similarity to identify activity trends .

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